BenchChemオンラインストアへようこそ!

CEP-28122 mesylate salt

Kinase selectivity profiling Off-target liability ALK inhibitor

Procure CEP-28122 mesylate salt for unambiguous ALK inhibition. With only 15 of 259 kinases inhibited >90% at 1 μM, this mixed mesylate salt ensures clean mechanistic data free from MET/IGF-1R/ROS1/TRK interference. Validated for oral dosing in ALCL/NSCLC xenograft models with sustained >12h target engagement. Select this specific salt form for optimized oral bioavailability and reproducible in vivo pharmacology.

Molecular Formula C29H39ClN6O6S
Molecular Weight 635.2 g/mol
Cat. No. B1516159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCEP-28122 mesylate salt
Molecular FormulaC29H39ClN6O6S
Molecular Weight635.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC2=C1CCC(CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5C6CC(C5C(=O)N)C=C6)Cl.CS(=O)(=O)O
InChIInChI=1S/C28H35ClN6O3.CH4O3S/c1-37-25-20-8-7-19(35-10-12-38-13-11-35)6-4-16(20)5-9-22(25)32-28-31-15-21(29)27(34-28)33-24-18-3-2-17(14-18)23(24)26(30)36;1-5(2,3)4/h2-3,5,9,15,17-19,23-24H,4,6-8,10-14H2,1H3,(H2,30,36)(H2,31,32,33,34);1H3,(H,2,3,4)/t17-,18+,19+,23+,24-;/m1./s1
InChIKeyPIIIZYXUYVVFSN-WWQCAQLDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CEP-28122 Mesylate Salt Procurement Guide: A Highly Selective and Orally Bioavailable ALK Inhibitor


CEP-28122 mesylate salt is a diaminopyrimidine-based small molecule inhibitor of anaplastic lymphoma kinase (ALK). It is characterized by sub-nanomolar potency against recombinant ALK in enzyme-based time-resolved fluorescence (TRF) assays, with an IC₅₀ of 1.9 ± 0.5 nM [1]. The compound is formulated as a mixed mesylate salt, which was developed specifically to confer a favorable pharmaceutical and pharmacokinetic profile suitable for oral administration in preclinical models [2].

Why ALK Inhibitor Procurement Requires CEP-28122-Specific Specification


ALK inhibitors are not interchangeable due to substantial variation in kinase selectivity profiles, which directly impacts off-target liability and experimental reproducibility. CEP-28122 exhibits a defined selectivity window with no-to-weak inhibition against a broad panel of 259 kinases at 1 μM, a threshold relevant for cellular target engagement [1]. In contrast, many approved or clinical-stage ALK inhibitors exhibit potent ancillary activity against kinases such as MET (crizotinib), IGF-1R/InsR (ceritinib), or ROS1/TRK (entrectinib), which can confound mechanistic interpretation of cellular and in vivo data. Procuring the specific mesylate salt form is essential, as this mixed salt was engineered during process development to optimize oral bioavailability and stability [2].

CEP-28122 Mesylate Salt Quantitative Differentiation Evidence for Scientific Selection


Kinase Selectivity: 94.2% of Tested Kinases Exhibit Weak or No Inhibition at 1 μM CEP-28122

In a radiometric kinase profiling assay (Millipore Kinase Profiler), CEP-28122 at a concentration of 1 μM produced >90% inhibition in only 15 of 259 kinases tested, representing 5.8% of the panel [1]. The majority of kinases (244 of 259, 94.2%) displayed weak or negligible inhibition. This broad profiling establishes a quantitative selectivity metric that is directly applicable to experimental design where minimizing confounding kinase inhibition is critical [1].

Kinase selectivity profiling Off-target liability ALK inhibitor

Cellular ALK Phosphorylation Inhibition: NPM-ALK IC₅₀ of 20-30 nM in ALCL Cells

CEP-28122 inhibits NPM-ALK tyrosine phosphorylation in intact anaplastic large cell lymphoma (ALCL) cells with an IC₅₀ of 20-30 nM [1]. This cellular potency demonstrates effective target engagement in the native intracellular environment. In comparison, the enzyme-based IC₅₀ for recombinant ALK is 1.9 ± 0.5 nM [2], yielding a cellular-to-biochemical potency ratio of approximately 10- to 15-fold [1].

Cellular target engagement NPM-ALK ALCL

In Vivo Target Engagement: Sustained ALK Phosphorylation Inhibition >12 Hours After Single 30 mg/kg Oral Dose

In mouse tumor xenograft models, a single oral administration of CEP-28122 at 30 mg/kg inhibited ALK tyrosine phosphorylation in tumor tissue for more than 12 hours post-dose [1]. This pharmacodynamic durability is critical for maintaining target suppression between twice-daily dosing intervals, which were employed in the reported in vivo efficacy studies at doses ranging from 3 to 30 mg/kg [1].

Pharmacodynamic duration In vivo target engagement Oral bioavailability

Mesylate Salt Form: Engineered Mixed Salt for Enhanced Oral Bioavailability and Stability

During process development for CEP-28122, a novel, stable, in situ generated mixed mesylate hydrochloride salt of the active pharmaceutical ingredient was discovered and developed [1]. This mixed salt form was specifically optimized to confer a favorable pharmaceutical profile, including enhanced aqueous solubility and chemical stability, thereby enabling reliable oral administration in preclinical animal models [1].

Salt formulation Oral bioavailability Pharmaceutical development

CEP-28122 Mesylate Salt Optimal Research Application Scenarios


Kinase Selectivity Reference Standard for ALK Pathway Dissection

Investigators requiring a clean ALK inhibitor with minimal off-target kinase interference should prioritize CEP-28122. With only 15 of 259 kinases inhibited >90% at 1 μM, CEP-28122 provides a selectivity profile that supports unambiguous attribution of phenotypic effects to ALK inhibition [1]. This makes it suitable as a reference ALK inhibitor in signaling studies where co-inhibition of MET, IGF-1R, ROS1, or TRK family kinases would confound interpretation.

Oral In Vivo Pharmacology in ALK-Positive Xenograft Models

CEP-28122 mesylate salt is validated for oral administration in mouse tumor xenograft studies. It produces sustained ALK phosphorylation inhibition exceeding 12 hours after a single 30 mg/kg dose and demonstrates dose-dependent antitumor activity at 3-30 mg/kg with twice-daily dosing [1]. Researchers conducting in vivo pharmacology in ALK-positive ALCL, NSCLC, or neuroblastoma models should select the mesylate salt form to ensure consistent oral bioavailability and target engagement [2].

Cellular ALK Inhibition in NPM-ALK-Driven ALCL Cell Lines

For investigators studying ALK-driven anaplastic large cell lymphoma, CEP-28122 provides validated cellular potency with an IC₅₀ of 20-30 nM for NPM-ALK tyrosine phosphorylation inhibition in ALCL cells [1]. This defined concentration range enables consistent experimental design across studies examining NPM-ALK downstream signaling, proliferation, and survival pathways.

Comparative ALK Inhibitor Selectivity Profiling Studies

CEP-28122 serves as a benchmark compound for comparative kinase selectivity studies among ALK inhibitors. Its well-characterized selectivity profile—defined against a 259-kinase panel at 1 μM [1]—provides a quantitative baseline for evaluating newer ALK inhibitors with respect to off-target kinase liabilities. This application is particularly relevant for medicinal chemistry programs developing next-generation ALK inhibitors with improved selectivity windows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for CEP-28122 mesylate salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.